molecular formula C14H11ClFNO B1388374 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide CAS No. 1094448-02-8

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide

Cat. No.: B1388374
CAS No.: 1094448-02-8
M. Wt: 263.69 g/mol
InChI Key: CBSQOJIMCDSNKK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide (molecular formula: C₁₄H₁₁ClFNO) is a chloroacetamide derivative featuring a 2-fluorophenyl group attached to the amide nitrogen and a phenyl-substituted chloroacetamide backbone. This compound is of interest due to its structural complexity, which allows for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves reacting 2-fluoroaniline with 2-chloro-2-phenylacetyl chloride under controlled conditions .

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-13(10-6-2-1-3-7-10)14(18)17-12-9-5-4-8-11(12)16/h1-9,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQOJIMCDSNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-phenylacetamide

2-Chloro-N-phenylacetamide can be synthesized using a variety of methods.

  • Method 1: Reacting aniline with chloroacetyl chloride.

    • Dissolve aniline (0.04 mol) in 2N aqueous sodium hydroxide (150 ml).
    • Add chloroacetyl chloride (0.04 mol) in dichloromethane (100 ml).
    • After 1 hour, separate the layers and extract the aqueous phase with dichloromethane.
    • Combine the organic phases, wash with 1N HCl and saturated \$$NaHCO3\$$, and dry with \$$Na2SO_4\$$.
    • Concentrate to obtain the product.
    • Yield: 68.12%
    • Melting point: 130-132 °C
    • IR (KBr, \$$cm^{-1}\$$): 3311, 3021, 2862, 1681, 1217, 769, 670
    • ¹H NMR (300 MHz; \$$CDCl_3 \$$ δ): 4.19 (s, 2H), 7.11-7.39
  • Method 2: Using palladium acetate, 2,2'-bipyridine, aniline, and 2-chloro-N, N-dimethylacetamide.

    • Combine 1.3 mg palladium acetate, 0.9 mg 2,2'-bipyridine, 18.6 mg aniline, 243.1 mg 2-chloro-N, N-dimethylacetamide, 40.9 mg pivalic acid, 42.6 mg boron trifluoride ether complex, and 2.0 mL toluene.
    • Heat in an oil bath at 120 °C for 24 hours.
    • Perform conventional treatment to yield the pure product.
    • Yield: 81%
  • Method 3: Acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride.

    • Dissolve 0.05 mol of the aniline derivative in 30 ml of DCM and mix with 5 ml 2 % aqueous solution of sodium hydroxide.
    • Add dropwise 0.05 mol of 2-chloroacetyl chloride dissolved in DCM (10 ml) over one hour while cooling with ice.
    • Continue stirring for 2 hours after the addition.
    • Extract the reaction mixture with saturated potassium bisulfate solution, water, and brine.
    • Dry the organic layer over anhydrous sodium sulfate and evaporate on a rotary evaporator to obtain white crystalline powders.

      • 2-Chloro-N-(3-chlorophenyl)acetamide: White powdery crystals; mp 84–85 °C. HPLC: \$$Rt\$$ = 1.089 min; 1H NMR (\$$CDCl3\$$): δ 4.21 (s, 2H, –\$$CH2\$$–), 7.41–7.50 (m, 2H, ArH), 7.58–7.78 (d, 1H, ArH, *J* = 7.70 Hz), 7.85 (s, 1H, ArH), 8.31 (brs, 1H, NH); 13C NMR (75 MHz, \$$CDCl3\$$): δ 43.3 (–\$$CH2\$$–), 115.6, 119.2, 124.2, 126.7, 131.6, 139.2 (6C aromatic), 168.8 (–CO–). ESI–MS: 204.1 (\$$C8H7Cl2NO\$$ [M+H]+). Anal. Calcd for \$$C8H7Cl_2NO\$$ (204.05): C, 47.09; H, 3.46; N, 6.85. Found: C, 47.19; H, 3.55, N, 6.70.

Synthesis of N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide

  • The method involves reacting a compound of formula (VI) with an excess of N, N-dimethylformamide dimethyl acetal (NNDMF-DMA) in the ratio of 1.5 ÷ 2.5 moles of NNDMF-DMA per mole of compound (VI) under reflux, followed by the addition of a non-polar aromatic solvent selected from the group consisting of toluene, o-xylene, m-xylene, p-xylene, ethylbenzene, styrene, cumene, and mixtures thereof, at a temperature ranging from 70 to 90 °C, and then a non-polar aliphatic solvent selected from the group consisting of n-hexane, n-heptane, n-octane, 2,5-dimethylhexane, cyclohexane, methylcyclohexane and mixtures thereof, at the same temperature.
  • Heat the mixture to 30 °C under stirring for 15 hours. Thin layer chromatography (ethyl acetate: n-heptane 70:30) can be used to confirm the reaction completion. Cool to 15-20 °C, and add 400 ml of water. Acetonitrile is mainly distilled off under reduced pressure, and the resulting aqueous solution is extracted with methylene chloride (2 × 400 ml). The extracted organic phase is collected and washed with 400 ml of a 5% aqueous solution of sodium hydrogencarbonate and then 2 × 400 ml of water. The mixture is concentrated almost to dryness under reduced pressure, and the resulting crude product is crystallized by dissolving at 50 °C in a mixture of 48 ml of toluene and 282 ml of n-heptane and slowly cooling to 15 °C. The precipitate is filtered off, washed with a cold mixture (10-15 ° C) from 40 ml of toluene and 248 ml of n-heptane, and then dried under vacuum at 30 °C.

Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide

To synthesize 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide, 2a or 2b (10 mmol) was added to a solution of 2-chloro-N-arylacetamides 1a,b (10 mmol) in ethanol (25 mL) containing 0.2 mL of TEA. The reaction mixture was heated at reflux for 3 h. The title compounds 3a–d were produced by filtering out and recrystallizing the solid that was formed after cooling from ethanol/DMF.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and DNA.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Type
  • 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO): Differs in the position of the fluorine atom (para instead of ortho on the phenyl ring).
  • 2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide (C₁₆H₁₆ClNO): Incorporates methyl groups at the 2- and 6-positions of the phenyl ring, increasing hydrophobicity and steric bulk, which may alter binding affinity in biological systems .
Backbone Modifications
  • 2-Chloro-N-phenylacetamide (C₈H₈ClNO): Simplest analogue lacking the second phenyl group. Its crystal structure reveals antiparallel alignment of N–H and C=O bonds, a feature likely conserved in fluorinated derivatives .
  • 2-Chloro-N-[2-(2-fluorophenyl)ethyl]acetamide (C₁₀H₁₁ClFNO): Incorporates an ethyl spacer between the amide and 2-fluorophenyl group, altering conformational flexibility and intermolecular interactions .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) IR Peaks (cm⁻¹) Key Structural Feature
2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide C₁₄H₁₁ClFNO Not reported Expected: ~1660 (C=O), ~780 (C–Cl) Ortho-F, biphenyl backbone
2-Chloro-N-(2-fluorophenyl)acetamide (1j) C₈H₇ClFNO 112 1659 (C=O), 788 (C–Cl) Ortho-F, single phenyl
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO Not reported Similar to 1j Para-F substitution
2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide C₁₆H₁₆ClNO Not reported Not reported 2,6-Dimethyl, biphenyl

Notes:

  • IR spectra consistently show C=O stretches near 1660 cm⁻¹ and C–Cl stretches at ~780 cm⁻¹ across derivatives .

Biological Activity

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15ClFNO
  • Molecular Weight : 305.75 g/mol

This compound features a chloro group, a fluorophenyl moiety, and a phenylacetamide backbone, which are pivotal for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Potential : Demonstrated cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

Studies indicate that this compound possesses notable antimicrobial properties. Its efficacy against Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), has been documented. The compound's minimum inhibitory concentration (MIC) values suggest it is effective at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant S. aureus16
Escherichia coli32
Candida albicans64

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it inhibits cell proliferation effectively.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : In cancer cells, the compound has been shown to activate apoptotic pathways by increasing the levels of pro-apoptotic proteins such as caspases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at MIC values ranging from 8 to 32 µg/mL, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assay :
    • An MTT assay was performed on MCF-7 and HeLa cells, revealing IC50 values indicating significant cytotoxicity at concentrations below 25 µM .
  • Mechanistic Insights :
    • Research indicated that the compound induces apoptosis in cancer cells by activating caspase pathways, suggesting a dual mechanism involving both direct cytotoxic effects and induction of programmed cell death .

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide in a laboratory setting?

Synthesis typically involves a nucleophilic substitution reaction between chloroacetyl chloride and 2-fluoroaniline derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the product, followed by HPLC or NMR for purity validation (>98%) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of fluorophenyl, chloroacetamide, and phenyl groups via characteristic shifts (e.g., aromatic protons at δ 7.0–7.5 ppm, carbonyl at ~170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 273.6) verify molecular weight .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings .

Q. What stability and solubility properties are critical for experimental design?

  • pH stability : The compound is stable in neutral to mildly acidic conditions but hydrolyzes under strong alkaline conditions due to the chloroacetyl group’s reactivity .
  • Solubility : Poor aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents. Solubility in water is <0.1 mg/mL at 25°C .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can researchers elucidate the biological mechanism of action of this compound?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Cellular uptake studies : Radiolabeled analogs (e.g., 14^{14}C-labeled) track intracellular accumulation via scintillation counting .
  • Receptor binding assays : Competitive binding experiments with fluorescently tagged ligands quantify affinity (Kd) .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina to identify key binding residues .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using descriptors like Hammett constants .
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .

Q. How do structural modifications influence the compound’s antifungal activity?

  • Substituent variation : Replacing the 2-fluorophenyl group with 2,5-dimethylphenyl enhances antifungal potency (MIC reduced from 32 µg/mL to 8 µg/mL against Candida albicans) .
  • Side-chain optimization : Introducing a trifluoromethyl group improves metabolic stability but may reduce solubility .

Q. What advanced analytical methods resolve contradictions in degradation pathway studies?

  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed acetamide or dehalogenated intermediates) under stress conditions (heat, UV light) .
  • Isotope labeling : 18^{18}O-labeled H2O traces hydrolysis pathways via mass shifts in degradation products .

Q. How can crystallographic data inform formulation development?

  • Polymorph screening : X-ray diffraction distinguishes stable vs. metastable forms, guiding salt or co-crystal selection for enhanced bioavailability .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H···O hydrogen bonds) to predict solubility and melting points .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates in biphasic systems .
  • Flow chemistry : Continuous reactors improve heat transfer and reduce byproduct formation compared to batch processes .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

  • Strict QC criteria : Enforce purity thresholds (>98% by HPLC) and validate reference standards with COA .
  • Cell line authentication : Use STR profiling to ensure consistency in in vitro models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide
Reactant of Route 2
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2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide

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